molecular formula C8H10N2O3 B14147857 Benzenamine, N-(methoxymethyl)-4-nitro- CAS No. 88919-97-5

Benzenamine, N-(methoxymethyl)-4-nitro-

Cat. No.: B14147857
CAS No.: 88919-97-5
M. Wt: 182.18 g/mol
InChI Key: NXIHUWPAXYATMI-UHFFFAOYSA-N
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Description

Benzenamine, N-(methoxymethyl)-4-nitro- (IUPAC name: 4-nitro-N-(methoxymethyl)aniline) is an aromatic amine derivative featuring a nitro group (-NO₂) at the para position and a methoxymethyl (-CH₂-O-CH₃) substituent on the amine group. Its molecular formula is C₈H₁₀N₂O₃, with a molecular weight of 182.18 g/mol. This compound combines electron-withdrawing (nitro) and electron-donating (methoxymethyl) groups, which influence its electronic properties, solubility, and reactivity.

Properties

CAS No.

88919-97-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N-(methoxymethyl)-4-nitroaniline

InChI

InChI=1S/C8H10N2O3/c1-13-6-9-7-2-4-8(5-3-7)10(11)12/h2-5,9H,6H2,1H3

InChI Key

NXIHUWPAXYATMI-UHFFFAOYSA-N

Canonical SMILES

COCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(methoxymethyl)-4-nitro- typically involves the nitration of N-(methoxymethyl)aniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the para position.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(methoxymethyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: 4-nitrobenzenamine.

    Reduction: 4-nitrosobenzenamine.

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

Benzenamine, N-(methoxymethyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(methoxymethyl)-4-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular functions and biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of N-(methoxymethyl)-4-nitrobenzenamine with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Differences
N-(Methoxymethyl)-4-nitrobenzenamine C₈H₁₀N₂O₃ 182.18 -NH-CH₂-OCH₃, -NO₂ (para) Amine, ether, nitro Reference compound for comparison
4-Methoxy-N-(4-nitrobenzylidene)aniline () C₁₄H₁₂N₂O₃ 256.26 -N=CH-C₆H₄-NO₂ (para), -OCH₃ (para) Imine, methoxy, nitro Schiff base structure; larger molecular weight
N-Ethyl-4-(methoxymethyl)-2-nitroaniline () C₁₀H₁₄N₂O₃ 210.23 -NH-CH₂-OCH₃, -NO₂ (ortho), -CH₂CH₃ Amine, ether, nitro Nitro at ortho; ethyl substituent
4-Methoxybenzenamine () C₇H₉NO 123.15 -NH₂, -OCH₃ (para) Amine, methoxy Simpler structure; lacks nitro group
4-Nitro-N-phenylaniline () C₁₂H₁₀N₂O₂ 214.22 -NH-C₆H₅, -NO₂ (para) Diphenylamine, nitro Biphenyl structure; no methoxymethyl
4-Methoxy-2-nitroaniline () C₇H₇N₂O₃ 167.15 -NH₂, -OCH₃ (para), -NO₂ (ortho) Amine, methoxy, nitro Nitro at ortho; smaller substituents
4-Methyl-2-nitroaniline () C₇H₈N₂O₂ 152.15 -NH₂, -CH₃ (para), -NO₂ (ortho) Amine, methyl, nitro Methyl instead of methoxymethyl

Electronic and Steric Effects

  • Nitro Group Influence : The para-nitro group in N-(methoxymethyl)-4-nitrobenzenamine strongly withdraws electron density, reducing the amine's basicity compared to analogs like 4-methoxybenzenamine (pKa ~5 vs. ~4.6 for nitro-substituted amines) .
  • Methoxymethyl vs. Methoxy : The methoxymethyl group (-CH₂-O-CH₃) introduces steric bulk and moderate electron donation via the ether oxygen, enhancing solubility in polar solvents compared to purely hydrophobic substituents (e.g., methyl in ) .
  • Positional Isomerism : Ortho-nitro derivatives (e.g., ) exhibit lower thermal stability due to steric strain between substituents, whereas para-nitro compounds are more planar and stable .

Physicochemical Properties

  • Solubility: The methoxymethyl group improves water solubility compared to nonpolar analogs like 4-methyl-2-nitroaniline. However, solubility is lower than in Schiff base derivatives () due to reduced conjugation .
  • Thermal Stability : Para-substituted nitro compounds generally have higher melting points (e.g., 4-nitrodiphenylamine in melts at 155°C) compared to ortho isomers .

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